Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-
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Overview
Description
Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- is a complex organic compound that belongs to the morpholine family. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes. This particular compound is characterized by its unique structure, which includes a morpholine ring substituted with a phenyl group and a propynyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- typically involves multi-step organic reactions. One common method includes the coupling of a morpholine derivative with a phenylacetylene derivative under specific conditions. The reaction may involve the use of palladium catalysts and bases such as potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Morpholine, 4-(2-methyl-1-propenyl)
- Morpholine, 4-(1-methylethyl)
- Morpholine, 4-[[(1-methylethyl)thio]methyl]
Uniqueness
Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other morpholine derivatives, this compound may exhibit enhanced stability, reactivity, or biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
835654-26-7 |
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Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
4-(3,4-dimethyl-1-phenylpent-1-yn-3-yl)morpholine |
InChI |
InChI=1S/C17H23NO/c1-15(2)17(3,18-11-13-19-14-12-18)10-9-16-7-5-4-6-8-16/h4-8,15H,11-14H2,1-3H3 |
InChI Key |
ODUROFXMALONAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#CC1=CC=CC=C1)N2CCOCC2 |
Origin of Product |
United States |
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